2,3-Dihydro-2-methylbenzofuran derivatives and their properties
2,3-Dihydro-2-methylbenzofuran derivatives and their properties
An In-depth Technical Guide to 2,3-Dihydro-2-methylbenzofuran Derivatives: Synthesis, Properties, and Applications
Introduction
2,3-Dihydrobenzofuran, often referred to as coumaran, represents a significant class of heterocyclic compounds. These structures are integral to numerous natural products and serve as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1] The incorporation of a methyl group at the 2-position creates 2,3-Dihydro-2-methylbenzofuran, a versatile building block for developing novel therapeutic agents and other functional molecules.[2] This technical guide provides a comprehensive overview of the synthesis, properties, and experimental protocols associated with 2,3-dihydro-2-methylbenzofuran and its derivatives, tailored for researchers, scientists, and professionals in drug development. These compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, antiviral, and CNS-stimulant properties.[3][4]
Synthesis of 2,3-Dihydro-2-methylbenzofuran Derivatives
The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various modern organic chemistry methodologies. Recent advancements have focused on transition-metal-catalyzed reactions, photocatalytic methods, and metal-free approaches to improve efficiency, yield, and enantioselectivity.[5][6]
Key synthetic strategies include:
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Palladium-Catalyzed Reactions: Mizoroki-Heck annulation and Heck/Tsuji-Trost reactions are employed to construct the dihydrobenzofuran ring system with good yields and functional group tolerance.[6][7]
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Rhodium(III)-Catalyzed C-H Activation: This method allows for the redox-neutral [3+2] annulation of N-phenoxyacetamides with 1,3-dienes to form dihydrobenzofurans.[6]
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Michael Addition Reactions: A straightforward approach involves the base-mediated Michael addition of 1,3-dicarbonyls to 2-nitrobenzofurans, followed by intramolecular cyclization.[8]
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Metal-Free Protocols: Recent developments include catalyst-free reactions of substituted salicylaldehydes with sulfoxonium ylide, and TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates.[5]
Below is a generalized workflow for the synthesis and subsequent biological evaluation of these derivatives.
Properties of 2,3-Dihydro-2-methylbenzofuran and Derivatives
The physicochemical and biological properties of these compounds are central to their application in drug discovery and materials science.
Chemical and Physical Properties
The parent compound, 2,3-Dihydro-2-methylbenzofuran, is a colorless to clear liquid that serves as a foundational structure for more complex derivatives.[2] Its properties, along with those of representative derivatives, are summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Appearance | Ref. |
| 2,3-Dihydro-2-methylbenzofuran | C₉H₁₀O | 134.18 | 198 | Colorless to clear liquid | [2][9] |
| tert-Butyl (5-chloro-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈ClNO₅ | 399.82 | N/A (m.p. 217–219 °C) | Solid | [10] |
| tert-Butyl (6-bromo-1′,3′-dioxo-1′,3′-dihydro-3H-spiro[benzofuran-2,2′-inden]-3-yl)carbamate | C₂₁H₁₈BrNO₅ | 456.28 | N/A (m.p. 140–142 °C) | Solid | [10] |
| 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one | C₁₄H₁₅ClO₂ | 250.72 | N/A | Solid | [11] |
Pharmacological and Biological Properties
Derivatives of 2,3-dihydrobenzofuran exhibit a remarkable diversity of biological activities, making them attractive candidates for drug development.
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Anti-inflammatory Activity: Certain derivatives are potent anti-inflammatory agents. For instance, 5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one was found to be a powerful inhibitor of prostaglandin synthesis and more potent than diclofenac in inhibiting acute inflammation.[11] Fluorinated derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2).[4]
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Anticancer Activity: The benzofuran scaffold is present in compounds with significant growth inhibitory activity against various cancer cell lines.[12] Fluorinated derivatives have demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells (HCT116) by inhibiting anti-apoptotic proteins like Bcl-2 and inducing DNA fragmentation.[4]
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Cannabinoid Receptor Agonism: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), which is a target for treating neuropathic pain.[13]
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CNS Activity: Compounds such as 5-(2-aminopropyl)-2,3-dihydrobenzofuran (5-APDB) and 6-APDB are known entactogen drugs, indicating the scaffold's potential for developing CNS-active agents.[14][3]
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Enzyme Inhibition: The 2,3-dihydrobenzofuran structure has been used as a platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, an enzyme involved in inflammation and cancer.[1]
The following table summarizes the biological activity of selected derivatives.
| Derivative Class | Target/Assay | Key Finding | IC₅₀ / GI₅₀ Values | Ref. |
| Fluorinated Dihydrobenzofurans | LPS-stimulated macrophages | Inhibition of IL-6 production | 1.2 - 9.04 µM | [4] |
| Fluorinated Dihydrobenzofurans | HCT116 cancer cells | Inhibition of cell proliferation | ~70% inhibition | [4] |
| Benzofuran-2-carboxylic acid N-phenylamides | Various cancer cell lines (ACHN, HCT15, etc.) | Significant growth inhibitory activity | 2.20 - 5.86 µM | [12] |
| Dihydrobenzofuran-2-ones | Prostaglandin synthesis inhibition | Potent anti-inflammatory agent | More potent than diclofenac | [11] |
| Dihydrobenzofuran Privileged Structures | mPGES-1 Inhibition | Identified inhibitors in the low micromolar range | Low micromolar | [1] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for research and development. Below are representative methodologies for the synthesis and characterization of these compounds.
General Synthesis of 3-Alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones
This protocol describes a Lewis acid-promoted rearrangement to form the dihydrobenzofuran-2-one core.[15]
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Preparation of Intermediates: 2-(1-benzotriazolylalkoxy)benzophenones are synthesized by reacting 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles.
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Cyclization: The intermediate is treated with lithium diisopropylamide (LDA) in THF at temperatures from -78 °C to 0 °C to form the corresponding 2-(benzotriazol-1-yl)-3-substituted-2,3-dihydrobenzofuran-3-ols.
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Rearrangement: The dihydrobenzofuran-3-ol derivative is treated with a Lewis acid such as Zinc Bromide (ZnBr₂) to afford the final 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-one product.
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Purification: The final product is purified using standard techniques, such as column chromatography on silica gel.
Characterization Techniques
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on spectrometers (e.g., 400 MHz) using deuterated solvents like CDCl₃. The disappearance of a carbonyl signal and the appearance of new signals around 106.0 ppm (C-2) and 86.7 ppm (C-3) can confirm the formation of the 2,3-dihydrobenzofuran ring.[10][15]
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High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.[10]
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Melting Point: Melting points are determined on a hot-stage apparatus for solid compounds and are typically uncorrected.[10][15]
In Vitro Anti-inflammatory Assay Protocol
This protocol outlines the procedure for evaluating the anti-inflammatory effects of derivatives on macrophages.[4]
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Cell Culture: Murine macrophage cells (e.g., J774A.1) are cultured in appropriate media (e.g., DMEM with 10% FBS).
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Compound Treatment: Cells are seeded in plates and pre-treated with various concentrations of the test compounds for 1 hour.
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Inflammation Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell cultures.
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Mediator Measurement: After a 24-hour incubation, the cell supernatant is collected. The concentrations of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE₂), interleukin-6 (IL-6), and CCL2 are measured using appropriate methods (e.g., Griess reagent for NO, ELISA kits for cytokines).
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Data Analysis: The IC₅₀ values (the concentration of compound that inhibits 50% of the inflammatory response) are calculated.
Conclusion
2,3-Dihydro-2-methylbenzofuran derivatives constitute a class of compounds with immense potential in pharmaceutical and chemical research. The structural versatility of the dihydrobenzofuran scaffold allows for the synthesis of diverse libraries of molecules with a wide array of biological activities.[1][5] Ongoing research continues to uncover novel synthetic pathways and therapeutic applications, particularly in the fields of anti-inflammatory and anticancer drug discovery. The detailed protocols and compiled data in this guide serve as a valuable resource for scientists dedicated to exploring the rich chemistry and pharmacology of these promising heterocyclic compounds.
References
- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]
- 6. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]
- 15. arkat-usa.org [arkat-usa.org]
